L-Alanine-2-D1-N-fmoc
Overview
Description
L-Alanine-2-D1-N-fmoc is a derivative of the amino acid alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (D1), and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-2-D1-N-fmoc can be synthesized starting from L-alanineThis can be achieved by reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The deuterium atom is introduced through a deuterium exchange reaction, where the hydrogen atom at the second position of alanine is replaced by deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-2-D1-N-fmoc undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Deprotection Reactions: The Fmoc group is removed to expose the free amino group for further peptide coupling reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Deuterium Exchange: Deuterium oxide (D2O) is used for the deuterium exchange reaction.
Major Products Formed
Fmoc Removal: The major product formed is the free amino group of L-alanine.
Deuterium Exchange: The major product is L-alanine with a deuterium atom at the second position.
Scientific Research Applications
L-Alanine-2-D1-N-fmoc has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Proteomics Studies: The compound is used in proteomics to study protein structure and function.
Drug Discovery: It is used in drug discovery to develop peptide-based therapeutics.
Biophysical Studies: The deuterium atom provides a unique probe for nuclear magnetic resonance (NMR) studies to investigate protein-ligand interactions.
Mechanism of Action
The mechanism of action of L-Alanine-2-D1-N-fmoc involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further peptide coupling reactions . The deuterium atom provides a unique probe for NMR studies, allowing researchers to investigate molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-Fluoroalanine-2-d1: Similar to L-Alanine-2-D1-N-fmoc, this compound has a fluorine atom at the third position instead of a deuterium atom.
Fmoc-Ala-OH-13C3: This compound has carbon-13 isotopes instead of deuterium.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which provides a distinct probe for NMR studies. This makes it particularly valuable for biophysical studies and investigations of protein-ligand interactions .
Properties
IUPAC Name |
(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-GYPYJKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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